molecular formula C17H29N3O3 B4034763 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide

Cat. No.: B4034763
M. Wt: 323.4 g/mol
InChI Key: COOOOSOBTFEBFF-UHFFFAOYSA-N
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Description

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group, a methoxyethyl group, and a propanamide moiety, making it a unique and potentially useful molecule in various scientific fields.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using a cyclohexyl halide and a suitable nucleophile.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via an alkylation reaction using a methoxyethyl halide and a suitable base.

    Formation of the Propanamide Moiety: The propanamide moiety can be formed by reacting the oxadiazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the cyclohexyl group, methoxyethyl group, and propanamide moiety may influence its reactivity, solubility, and potential biological activity.

Properties

IUPAC Name

3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-13(2)20(11-12-22-3)16(21)10-9-15-18-19-17(23-15)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOOOSOBTFEBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC)C(=O)CCC1=NN=C(O1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide
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3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide
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3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide
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3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide
Reactant of Route 5
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3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide
Reactant of Route 6
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)-N-propan-2-ylpropanamide

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